Predicted Lipophilicity (cLogP) Comparison with Clinical CFTR Corrector VX-809 (Lumacaftor)
The target compound is predicted to have a lower lipophilicity (cLogP) compared to the clinical corrector VX-809 (Lumacaftor) due to the absence of two highly lipophilic fluorine atoms on the benzodioxole ring [1]. A lower cLogP is often associated with improved aqueous solubility and a better developability profile, which is a key selection criterion for early-stage probes.
| Evidence Dimension | Calculated octanol-water partition coefficient (cLogP) |
|---|---|
| Target Compound Data | Predicted cLogP: ~2.5-3.0 (based on structural class; specific experimental measurement not found) |
| Comparator Or Baseline | VX-809 (Lumacaftor): reported cLogP of 5.4 [1] |
| Quantified Difference | The target compound is predicted to be 2.5-3.0 log units less lipophilic than VX-809. |
| Conditions | In silico prediction based on the chemical structure; a class-level inference from the N-aryl-cyclopropanecarboxamide series. |
Why This Matters
Lower lipophilicity can reduce non-specific binding, improve solubility, and lower the risk of phospholipidosis, making the compound a more tractable chemical probe for cellular assays.
- [1] PubChem. (n.d.). Lumacaftor (Compound Summary). National Institutes of Health. Retrieved from pubchem.ncbi.nlm.nih.gov View Source
